molecular formula C18H11ClN2S B5676886 7-Chloro-4-quinolin-8-ylsulfanylquinoline

7-Chloro-4-quinolin-8-ylsulfanylquinoline

Cat. No.: B5676886
M. Wt: 322.8 g/mol
InChI Key: YWVIURVZFXBRKA-UHFFFAOYSA-N
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Description

7-Chloro-4-quinolin-8-ylsulfanylquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-quinolin-8-ylsulfanylquinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with thiols under basic conditions to introduce the sulfanyl group at the 8-position . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. These methods leverage high-throughput screening and optimization of reaction parameters to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-quinolin-8-ylsulfanylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, alkoxides, K2CO3, DMF

Major Products:

Scientific Research Applications

7-Chloro-4-quinolin-8-ylsulfanylquinoline has been explored for various scientific research applications:

Comparison with Similar Compounds

7-Chloro-4-quinolin-8-ylsulfanylquinoline can be compared with other quinoline derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

7-chloro-4-quinolin-8-ylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-13-6-7-14-15(11-13)20-10-8-16(14)22-17-5-1-3-12-4-2-9-21-18(12)17/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVIURVZFXBRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C4C=CC(=CC4=NC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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